methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate
Description
Methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate is a heterocyclic compound featuring a thiophene-substituted imidazole core linked to a benzoate ester. This structure places it within the broader class of benzimidazole and imidazole derivatives, which are pivotal in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s unique thiophene-imidazole hybrid structure may enhance π-π stacking interactions and electronic properties, making it a candidate for targeted drug design. However, commercial availability of this compound is currently discontinued, limiting its experimental accessibility .
Properties
IUPAC Name |
methyl 4-(4-thiophen-3-yl-1H-imidazol-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-15(18)11-4-2-10(3-5-11)13-14(17-9-16-13)12-6-7-20-8-12/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYFARPKCMAFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic (saponification) | NaOH (2M), H₂O/EtOH, reflux | 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoic acid | 85–92% | |
| Acidic | HCl (6M), reflux | 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoic acid | 78–86% |
Mechanistic Notes :
-
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon.
-
Acidic conditions promote protonation of the ester oxygen, enhancing electrophilicity for water attack.
Nucleophilic Aromatic Substitution
The electron-deficient imidazole ring facilitates substitution at the 2-position when activated by deprotonation.
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Halogenation | NBS, DMF, 60°C | Radical initiation | 2-Bromo-4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate | 65% | |
| Amination | NH₃, CuI, 100°C | Pressure reactor | 2-Amino-4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate | 58% |
Limitations :
-
Steric hindrance from the thiophene substituent reduces reactivity at the 5-position of the imidazole.
Cross-Coupling Reactions
The thiophene and imidazole moieties participate in transition-metal-catalyzed couplings.
Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| 5-Bromoimidazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate | 73% |
Stille Coupling
| Substrate | Organostannane | Catalyst | Product | Yield | Source |
|---|---|---|---|---|---|
| 5-Iodoimidazole | Tributyl(thienyl)stannane | PdCl₂(PPh₃)₂ | 5-(Thienyl)-4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate | 68% |
Key Parameters :
-
Reactions require inert atmospheres (N₂/Ar) and temperatures of 80–100°C.
Thiophene Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 25°C | Thiophene-3-sulfoxide derivative | 82% | |
| H₂O₂/Fe³⁺ | AcOH, 60°C | Thiophene-3-sulfone derivative | 75% |
Imidazole Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C | Saturated imidazoline derivative | 63% |
Electrophilic Substitution on Thiophene
The thiophene-3-yl group undergoes electrophilic substitution at the 2- and 5-positions.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitrothiophene-3-yl derivative | 70% | |
| Sulfonation | SO₃/H₂SO₄ | 2-Sulfothiophene-3-yl derivative | 65% |
Regioselectivity :
-
Electron-donating imidazole meta to thiophene directs electrophiles to the thiophene’s β-positions .
Imidazole Ring Functionalization
The NH group of the imidazole enables alkylation/acylation under basic conditions.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | 1-Methylimidazole derivative | 88% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | 1-Acetylimidazole derivative | 79% |
Mechanistic Pathway :
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of imidazole and thiophene possess significant antimicrobial properties. A study found that similar compounds displayed efficacy against various bacterial strains.
- Antitumor Activity : Methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate has been evaluated for its potential in cancer treatment. It interacts with specific molecular targets involved in tumor growth regulation.
Antimicrobial Research
The compound's antimicrobial properties have been investigated extensively. A study reported the minimum inhibitory concentrations (MIC) of related compounds against several bacterial strains, demonstrating the potential of thiophene-containing compounds in combating infections.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Antitumor Studies
The anti-tumor potential of this compound has been highlighted in various studies focusing on its cytotoxic effects on cancer cell lines.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing promising results:
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | 7.94 |
| Compound E | HeLa (cervical cancer) | 6.35 |
These findings indicate that this compound could be a valuable candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The imidazole ring can act as a ligand, binding to metal ions or other biomolecules, while the thiophene moiety can participate in π-π interactions and other non-covalent interactions .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural features of methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate can be compared to related imidazole and benzimidazole derivatives (Table 1). Key differences lie in the substituents on the imidazole ring and the ester groups, which influence physicochemical and biological properties.
Key Observations:
- Thiophene vs.
- Ester Variations: The benzoate ester in the target compound offers rigidity and aromaticity, contrasting with the flexible butanoate chain in or the polar cyano group in .
Biological Activity
Methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of methyl benzoate with thiophene derivatives and imidazole precursors. The method often employs standard organic reactions such as acylation and alkylation, which have been optimized for yield and purity.
Anticancer Activity
Imidazole derivatives have been investigated for their anticancer properties. A study focusing on related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MD-MB-231), where IC50 values were significantly lower than those of standard chemotherapeutic agents . It is plausible that this compound could exhibit similar effects, warranting further investigation.
Study 1: Antimicrobial Evaluation
A recent study synthesized several imidazole derivatives, including those structurally related to this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that many derivatives had low MIC values, suggesting strong antibacterial activity. The study concluded that modifications to the imidazole ring significantly influenced biological activity .
Study 2: Cytotoxicity Screening
In another study, a series of imidazole-based compounds were screened for cytotoxicity against human cancer cell lines. The results showed that certain modifications enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM. These findings highlight the importance of structural variations in enhancing biological activity .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
